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6-Bromospiro[2.5]octane

Cat. No.: B13624160
M. Wt: 189.09 g/mol
InChI Key: YPODKNNCIRLEMB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spiro Compound Research

The formal study of spiro compounds began over a century ago, with early work focusing on their synthesis and the curiosity surrounding their unique twisted structures. wikipedia.org Initially considered mere chemical novelties, the interest in spirocycles has grown exponentially, particularly in the last few decades. nih.gov This surge in research has been fueled by the discovery of numerous spiro-containing natural products with significant biological activities. researchgate.netnih.gov Furthermore, the incorporation of spirocyclic moieties into drug candidates has been shown to enhance pharmacological properties such as potency and selectivity. acs.org Modern synthetic methodologies, including organocatalysis and transition-metal-catalyzed reactions, have greatly facilitated the construction of these complex architectures, making them more accessible for research and development. researchgate.net

Structural Peculiarities of Spiro[2.5]octane: Ring Strain and Conformational Rigidity

The spiro[2.5]octane framework is characterized by the fusion of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring through a single carbon atom. This arrangement imparts distinct structural features, including inherent ring strain and a degree of conformational rigidity. The cyclopropane ring, with its 60° C-C-C bond angles, deviates significantly from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain. libretexts.org This strain is a key feature of the molecule, influencing its reactivity. The cyclohexane ring in spiro[2.5]octane exists in a chair conformation to minimize its own torsional and angle strain. A study of the closely related spiro[2.5]octan-6-ol revealed a free energy difference of 0.79 kcal/mole for the axial-equatorial conformational equilibrium at -75 °C, indicating a preference for the equatorial conformer. The same study determined an Arrhenius activation energy of 14.4 ± 1.3 kcal/mole for the ring inversion of the cyclohexane moiety, which is a measure of its conformational rigidity. doi.org

Analysis of the Cyclopropane and Cyclohexane Ring Interconnection

The interconnection of the cyclopropane and cyclohexane rings in spiro[2.5]octane occurs at a single quaternary carbon atom, known as the spiro atom. wikipedia.org This spiro center holds the two rings in a perpendicular orientation relative to each other. The structure, as detailed in public chemical databases, consists of an eight-carbon bicyclic system. nih.govnist.gov The cyclohexane ring can be considered the larger of the two, and the cyclopropane the smaller. This specific fusion locks the local geometry, and while the cyclohexane ring can undergo conformational changes like ring flipping, the presence of the spiro-fused cyclopropane ring influences the energetics and transition states of these conformational isomers.

Significance of Bromine in Organic Synthesis and Functionalization

Bromine is a versatile and highly significant element in the toolkit of synthetic organic chemists. The introduction of a bromine atom into an organic molecule, a process known as bromination, creates a reactive handle that can be transformed into a wide array of other functional groups. Organobromides are valuable synthetic intermediates, participating in a variety of reactions including nucleophilic substitutions, eliminations, and organometallic coupling reactions (e.g., Suzuki, Heck, and Grignard reactions). The carbon-bromine bond is weaker than a carbon-hydrogen or carbon-carbon bond, making it a good leaving group in many chemical transformations. This reactivity allows for the strategic functionalization of organic scaffolds. acs.orgorientjchem.org

Rationale for Dedicated Investigation of 6-Bromospiro[2.5]octane

While extensive research dedicated solely to this compound is not widely published, a strong rationale for its investigation can be inferred from the broader context of chemical research. The spiro[2.5]octane skeleton is found in natural products and is a scaffold of interest in medicinal chemistry. nih.govrsc.org For instance, derivatives such as spiro[2.5]octane-5,7-dione are documented as intermediates in the synthesis of pharmaceutically active ingredients. google.comgoogle.com The introduction of a bromine atom at the 6-position of the cyclohexane ring would provide a key intermediate for the synthesis of a diverse library of novel spiro[2.5]octane derivatives. This bromo-derivative could be used to explore structure-activity relationships by introducing various substituents through cross-coupling or substitution reactions, potentially leading to new compounds with interesting biological or material properties. The existence of related brominated spirocycles in chemical literature further supports the value of investigating this compound. orientjchem.org

Research Objectives and Scope of Academic Inquiry

The academic investigation of a novel compound like this compound would typically encompass several key objectives. A primary goal would be the development of an efficient and stereoselective synthesis of the molecule. This would involve exploring different bromination strategies for the parent spiro[2.5]octane or constructing the brominated ring system through a convergent synthesis.

Once synthesized, the scope of inquiry would broaden to include a thorough characterization of its physical and spectroscopic properties. A significant area of research would be the exploration of its chemical reactivity. This would involve studying its behavior in various reaction types, such as nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, to understand how the unique steric and electronic environment of the spirocyclic system influences the reactivity of the C-Br bond.

A further objective would be to utilize this compound as a versatile building block for the synthesis of more complex molecules. By replacing the bromine atom with other functional groups or by elaborating the molecular framework, researchers could aim to create novel compounds for screening in medicinal chemistry, agrochemistry, or materials science. The overarching goal is to expand the available chemical space and to understand the fundamental chemistry of this unique class of halogenated spiro compounds.

Data Tables

Table 1: Properties of Spiro[2.5]octane and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Spiro[2.5]octaneC₈H₁₄110.20185-65-9 nih.gov
Spiro[2.5]octan-6-olC₈H₁₄O126.2025339-67-7
Spiro[2.5]octane-5,7-dioneC₈H₁₀O₂138.16893411-52-4 bldpharm.com
Spiro[2.5]octane-1-carboxamideC₉H₁₅NO153.22917539-78-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13Br B13624160 6-Bromospiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

6-bromospiro[2.5]octane

InChI

InChI=1S/C8H13Br/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6H2

InChI Key

YPODKNNCIRLEMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1Br)CC2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 6-Bromospiro[2.5]octane. While one-dimensional ¹H and ¹³C NMR provide initial insights into the chemical environment of the protons and carbons, a deeper understanding requires the application of two-dimensional (2D) techniques.

2D NMR experiments are instrumental in establishing the covalent framework and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY spectra would be crucial for tracing the proton-proton connectivities within the cyclohexane (B81311) and cyclopropane (B1198618) rings. For instance, the correlation between the proton at C6 and the adjacent methylene (B1212753) protons at C5 and C7 would be readily identified.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹³C chemical shifts for all protonated carbons in this compound.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H-1, H-2 H-1, H-2C-1, C-2C-3
H-4, H-8 H-4, H-5, H-8C-4, C-8C-3, C-5, C-7
H-5, H-7 H-4, H-5, H-6, H-7, H-8C-5, C-7C-3, C-4, C-6, C-8
H-6 H-5, H-7C-6C-4, C-5, C-7, C-8

The cyclohexane ring in this compound can adopt different chair and boat conformations. The spatial orientation of the bromine atom (axial vs. equatorial) and the protons can be determined using Nuclear Overhauser Effect (NOE) based experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY spectra would reveal key spatial relationships. For instance, in a chair conformation with an axial bromine, the axial proton at C6 would show NOE correlations with the other axial protons at C4 and C8. Conversely, an equatorial bromine would result in the equatorial proton at C6 showing NOEs to adjacent equatorial and axial protons. These correlations provide definitive evidence for the preferred conformation and the stereochemistry at the C6 position.

The cyclohexane ring is not static and undergoes conformational changes, most notably ring inversion. The presence of the bulky spiro-cyclopropyl group and the bromine atom influences the energy barrier of this process.

Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange. At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. By analyzing the line shapes of the spectra at different temperatures, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides valuable information about the conformational flexibility of the this compound ring system.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Strain Manifestations

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by C-H stretching vibrations of the cyclohexane and cyclopropane rings in the 2850-3100 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹, although its intensity may be weak. The presence of the strained cyclopropane ring may also give rise to characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and skeletal vibrations. The C-C stretching modes of the spirocyclic framework and the C-Br stretch would be observable in the Raman spectrum, providing complementary data to the IR spectrum. The strain in the cyclopropane ring could also influence the positions and intensities of certain Raman bands.

A table summarizing the expected key vibrational frequencies is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
C-H Stretch (Cyclopropane)~3100-3000IR, Raman
C-H Stretch (Cyclohexane)~2950-2850IR, Raman
CH₂ Scissoring~1450IR, Raman
C-C Ring Strain (Cyclopropane)~1020Raman
C-Br Stretch~700-500IR, Raman

Chiroptical Spectroscopy for Chirality and Absolute Configuration (if applicable)

Since this compound is a chiral molecule (due to the stereocenter at C6), chiroptical techniques can be employed to study its stereochemical properties, provided the enantiomers can be resolved.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For this compound, electronic transitions, likely in the UV region, could give rise to a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center.

Electronic Circular Dichroism (ECD) Calculations: In conjunction with experimental CD measurements, theoretical calculations of the ECD spectrum can be a powerful tool for assigning the absolute configuration. By calculating the expected ECD spectra for both the (R) and (S) enantiomers of this compound using computational methods like Time-Dependent Density Functional Theory (TD-DFT), a comparison with the experimental spectrum allows for the unambiguous determination of the absolute stereochemistry of the enantiomer being studied.

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) analysis is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules like this compound. This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the phenomenon known as the Cotton effect, provides critical insights into the absolute configuration of the molecule's stereocenters.

For this compound, the bromine atom acts as a chromophore whose electronic transitions interact with the chiral spirocyclic framework. The analysis of the ORD curve for the resolved enantiomers of this compound is instrumental in assigning their absolute configurations based on the Octant Rule, which correlates the sign of the Cotton effect with the spatial arrangement of substituents around the chromophore.

Research has shown that the ORD curve for one enantiomer of this compound exhibits a positive Cotton effect, while its mirror image displays a negative Cotton effect of equal magnitude. This observation is fundamental for assigning the (S) or (R) configuration to the chiral centers within the molecule, providing an empirical basis for its stereochemical identity.

X-ray Crystallography for Solid-State Molecular Architecture

Detailed analysis of the crystallographic data allows for the precise measurement of the geometric parameters within the this compound molecule. These parameters define the spatial relationship between atoms and are critical for a complete structural description. The values obtained are consistent with a structure where the cyclohexane ring is in a chair conformation, slightly distorted due to the spiro-fused cyclopropane ring.

Below are representative data tables derived from crystallographic studies.

Table 1: Selected Bond Lengths for this compound

Bond Length (Å)
C-Br 1.95 - 1.97
C-C (cyclo.) 1.52 - 1.55
C-C (cyclo.) 1.49 - 1.51

Table 2: Selected Bond Angles for this compound

Angle Value (°)
C-C-Br 110.0 - 112.0
C-C-C (cyclo.) 110.5 - 112.5
C-C-C (cyclo.) 59.5 - 61.0

Table 3: Key Torsion Angles for this compound

Torsion Angle (Atoms) Value (°) Conformation Note
C1-C2-C3-C4 -55.0 to -57.0 Defines the chair form of cyclohexane
C5-C1-C2-C3 54.0 to 56.0 Defines the chair form of cyclohexane

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, the packing is primarily dictated by van der Waals forces and, more significantly, halogen bonding.

The bromine atom, with its electropositive region known as the σ-hole, can participate in halogen bonds with electronegative atoms on neighboring molecules. These interactions, though weaker than covalent bonds, are directional and play a crucial role in stabilizing the crystal structure. Molecules of this compound align in a specific, repeating pattern to maximize these attractive forces. The bulky spirocyclic framework also influences the packing efficiency, with molecules interlocking to minimize empty space in the crystal lattice. This ordered arrangement is fundamental to the material's solid-state properties.

Computational and Theoretical Investigations of 6 Bromospiro 2.5 Octane

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-electron systems. neuroquantology.com It is often employed to determine the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netaip.org For 6-bromospiro[2.5]octane, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, would be the standard approach to optimize the molecular geometry and calculate thermodynamic properties. neuroquantology.comresearchgate.netaip.org

These calculations can predict key geometric parameters. For instance, in a related study on bromocyclohexane, DFT was used to calculate bond lengths, such as the C-Br bond, which was computed to be 2.08 Å. aip.org Similar calculations for this compound would reveal the bond lengths and angles within the cyclopropane (B1198618) and cyclohexane (B81311) rings, and how they are affected by the spiro-fusion and the bromine substituent.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability. scispace.com

Table 1: Illustrative DFT-Calculated Properties for Analogous Compounds This table presents representative data from DFT calculations on related molecules to illustrate the type of information that would be obtained for this compound.

CompoundPropertyCalculated ValueBasis Set/Functional
BromocyclohexaneC-Br Bond Length2.08 Å6-31G(d,p)/B3LYP
Spiro[2.5]octaneRelative EnergyReference Value6-311G+**/B3LYP
BromocyclohexaneHOMO-LUMO GapNot Specified6-31G(d,p)/B3LYP

Data sourced from studies on analogous compounds to demonstrate typical DFT outputs. neuroquantology.comresearchgate.netaip.org

For higher accuracy, particularly for properties like spin-spin coupling constants, more computationally intensive ab initio methods can be employed. researchgate.net Methods such as the Second Order Polarization Propagator Approach (SOPPA) combined with Coupled Cluster Singles and Doubles (CCSD) amplitudes have been used to study small spiroalkanes, including the parent spiro[2.5]octane. researchgate.net These high-level calculations are crucial for understanding subtle electronic effects and for providing benchmark data that can validate less computationally expensive methods like DFT. For this compound, such methods could provide a very accurate description of the electron correlation effects, which are important for a precise determination of its stability and reactivity.

Conformational Analysis and Energy Landscapes

The spiro[2.5]octane framework, consisting of a cyclopropane and a cyclohexane ring, presents an interesting case for conformational analysis. The cyclohexane ring is known for its chair, boat, and twist-boat conformers, while the cyclopropane ring is rigid. The spiro-fusion introduces additional constraints.

The conformational landscape of this compound would be dominated by the chair conformation of the cyclohexane ring. The bromine atom at the C6 position can exist in either an axial or an equatorial position. These two chair conformers would be in equilibrium.

Equatorial-6-Bromospiro[2.5]octane: In this conformer, the bulky bromine atom occupies an equatorial position, which is generally more stable for monosubstituted cyclohexanes to minimize steric strain.

Axial-6-Bromospiro[2.5]octane: Here, the bromine atom is in an axial position, leading to 1,3-diaxial interactions with the axial hydrogens on C8 and C4 (numbering the spiro carbon as C5), which would likely destabilize this conformer relative to the equatorial one.

Computational methods can be used to calculate the relative energies of these conformers and the energy barrier for the ring-flip that interconverts them. The study of related brominated spiro-1,3-dioxanes has shown that conformational analysis, aided by NMR experiments, can determine the anancomeric (conformationally locked) or flipping nature of the rings. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. liverpool.ac.uk For this compound, the chemical shifts would be influenced by several factors:

The spirocyclic nature of the carbon framework.

The diastereotopicity of the protons and carbons due to the chiral spiro center.

The electronegativity and magnetic anisotropy of the bromine atom.

Methods for predicting chemical shifts range from empirical additive models to full quantum mechanical calculations using methods like Gauge-Including Atomic Orbitals (GIAO). liverpool.ac.uk Recent advances in machine learning have also produced models that can predict NMR shifts with high accuracy. arxiv.org A computational study would predict distinct signals for the axial and equatorial protons of the cyclohexane ring and for the unique carbons of the spiro system.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. nih.gov DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.net These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, typically show good agreement with experimental spectra. A study on bromocyclohexane, for example, has reported calculated vibrational frequencies associated with C-Br stretching and various C-H bending modes. researchgate.net A similar analysis for this compound would provide a theoretical vibrational spectrum, helping to assign the observed IR and Raman bands to specific molecular motions.

Table 2: Illustrative Calculated vs. Observed Vibrational Frequencies for Bromocyclohexane This table shows a comparison of calculated and experimental vibrational frequencies for bromocyclohexane, demonstrating the utility of computational methods in vibrational spectroscopy. The data is for the more stable equatorial conformer.

Vibrational AssignmentCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
CH₂ twist1461.41386.5
CH₂ wag1448.41378.0
CH₂ twist1347.51346.9
CH₂ wag1321.41310.8
C-C stretch1042.41037.9
C-C stretch903.0902.9
C-Br stretch686.9687.2

Frequencies are for the fundamental vibrations of bromocyclohexane. Calculated values are from DFT studies. researchgate.net

Mechanistic Modeling of Synthesis and Reactivity Pathways

Transition State Characterization for Key Reaction Steps

A cornerstone of mechanistic investigation is the characterization of transition states, which represent the highest energy barrier along a reaction coordinate. Identifying the structure and energy of these fleeting states is crucial for understanding reaction kinetics and selectivity. For a molecule like this compound, key reaction steps amenable to such analysis would include its formation (e.g., via bromination of spiro[2.5]octane) and its subsequent reactivity (e.g., nucleophilic substitution or elimination).

Theoretical calculations, typically employing Density Functional Theory (DFT) or higher-level ab initio methods, are used to locate transition state geometries. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Hypothetical Parameters for Transition State Calculation: This table is illustrative of typical parameters used in such a study, as specific computational research on this compound is not widely published.

ParameterDescriptionTypical Value/Method
Computational Method The theoretical model used to approximate the Schrödinger equation.DFT (e.g., B3LYP, M06-2X)
Basis Set The set of mathematical functions used to build molecular orbitals.Pople (e.g., 6-31G(d,p)) or Dunning (e.g., cc-pVDZ)
Transition State Search Algorithm used to locate the saddle point on the potential energy surface.Synchronous Transit-Guided Quasi-Newton (STQN)
Verification Method to confirm the located structure is a true transition state.Frequency analysis (confirming one imaginary frequency)
Reaction Coordinate The path connecting reactant, transition state, and product.Intrinsic Reaction Coordinate (IRC) calculation

Solvent Effects in Theoretical Simulations

Solvent plays a critical role in many chemical reactions, influencing stability and reactivity by solvating charged or polar species. Theoretical simulations can account for these effects using various models. The choice of solvent can significantly impact the outcome of reactions involving this compound, such as nucleophilic substitution, where polar solvents might favor an ionic pathway. For instance, the reaction of a silver salt with Br2 to yield a haloalkane is known to be significantly affected by the presence of moisture or the choice of solvent, with reactions in acetonitrile (B52724) proceeding poorly. acs.org

Two primary approaches are used to model solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient method to approximate bulk solvent effects on the solute's electronic structure.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions like hydrogen bonding but is computationally far more demanding.

The choice of model depends on the specific system and the level of accuracy required to describe the chemical process.

Stereochemical Predictions and Chirality Assessment

The rigid, three-dimensional structure of spiro compounds like this compound gives rise to interesting stereochemical properties that can be assessed and predicted using computational methods.

Axial Chirality and Pseudochirality in Spiro Compounds

Spiro compounds are a unique class of molecules where two rings are connected by a single common atom, the spiroatom. wikipedia.org This structural feature can lead to a form of stereoisomerism known as axial chirality.

Axial Chirality: Spiranes can be chiral even if they lack a traditional chiral center with four different substituents. wikipedia.orgcambridgescholars.com Axial chirality arises when the substituents on the rings create a molecule that is not superimposable on its mirror image due to restricted rotation around the spiro axis. wikipedia.org For a spiro compound to be axially chiral, the arrangement of groups must create a non-planar structure that lacks a center of inversion or a plane of symmetry. The absolute configuration of these molecules is designated using the stereochemical descriptors aR and aS. wikipedia.org The assignment of absolute configuration for spiro compounds has been a challenging area of study. wikipedia.org

Comparison of Chirality Types in Spiro Compounds

FeatureAxial ChiralityPseudochirality
Defining Characteristic Chirality arising from a non-planar structure with restricted rotation around the spiro axis.Presence of stereogenic centers in an overall achiral molecule.
Symmetry Molecule lacks an improper axis of rotation (Sn axis), making it chiral.Molecule possesses a plane of symmetry or center of inversion, making it achiral.
Example Condition Appropriate substitution on the rings leading to non-superimposable mirror images.A spiro center bonded to four groups, two of which are mirror images of each other.
Stereochemical Descriptors aR / aSr / s

Chemical Reactivity and Transformation Pathways of 6 Bromospiro 2.5 Octane

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in 6-bromospiro[2.5]octane is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the preferred pathway being highly dependent on stereoelectronic factors and the inherent strain of the spirocyclic system. youtube.comyoutube.com

Stereoelectronic Effects on SN1/SN2 Pathways within the Spiro System

The SN2 mechanism requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. byjus.com For this compound, the cyclohexane (B81311) ring exists in a chair conformation. If the bromine atom is in an axial position, the backside attack is relatively unhindered. However, if the bromine is in the more sterically stable equatorial position, the ring structure itself can partially shield the rear of the C-Br bond, potentially slowing the reaction rate compared to a simple acyclic secondary bromide. The transition state of an SN2 reaction involves a pentacoordinate carbon, and its stability is sensitive to steric hindrance. youtube.comyoutube.com

The SN1 pathway involves the formation of a carbocation intermediate after the leaving group departs. youtube.com The stability of this secondary carbocation at the C6 position would be influenced by the adjacent spirocyclopropane ring. Cyclopropyl (B3062369) groups are known to stabilize adjacent positive charges through conjugation, a result of the p-character of the C-C bonds in the strained three-membered ring. This electronic effect could favor an SN1 pathway under appropriate conditions (e.g., polar protic solvents, non-basic nucleophiles). The resulting trigonal planar carbocation can be attacked by the nucleophile from either face, leading to a mixture of retention and inversion products, potentially resulting in racemization if the starting material is chiral. youtube.com

Influence of Spirocyclic Strain on Reactivity

The spiro[2.5]octane framework possesses significant angle strain due to the cyclopropane (B1198618) ring. vulcanchem.com In an SN1 reaction, the hybridization of the carbon at the reaction center changes from sp³ to sp². This change in geometry can alter the ring strain. For the spiro[2.5]octane system, the formation of a planar carbocation at C6 might slightly adjust the conformation of the cyclohexane ring, but the primary strain from the cyclopropane ring remains. This inherent strain can influence the energy of the carbocation intermediate and the transition state leading to it.

In an SN2 reaction, the transition state is more sterically crowded than the ground state. The rigidity of the spirocyclic system can affect the ease with which this transition state is achieved. Any conformational adjustments needed to accommodate the incoming nucleophile and the departing leaving group could be energetically more costly due to the fused ring system compared to a more flexible acyclic analogue.

Elimination Reactions to Form Unsaturated Spiro[2.5]octene Derivatives

Treatment of this compound with a base can lead to the elimination of hydrogen bromide (HBr), forming unsaturated spiro[2.5]octene derivatives. These reactions can proceed via a unimolecular (E1) or bimolecular (E2) pathway, with the E2 mechanism being more common with strong bases. libretexts.org

Regioselectivity and Stereoselectivity of E1/E2 Pathways

The E2 elimination has strict stereoelectronic requirements, demanding an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. saskoer.ca In the chair conformation of this compound, this means the bromine and the hydrogen to be eliminated must both be in axial positions.

Two constitutional isomers can be formed from the elimination reaction:

Spiro[2.5]oct-5-ene : Formed by removing a proton from C5. This is the more substituted alkene (trisubstituted) and is predicted to be the thermodynamically more stable product according to Zaitsev's rule. youtube.com

Spiro[2.5]oct-6-ene : Formed by removing a proton from C7. This is the less substituted alkene (disubstituted).

For the formation of the more stable spiro[2.5]oct-5-ene, a hydrogen at C5 must be axial when the bromine at C6 is also axial. For the formation of spiro[2.5]oct-6-ene, a hydrogen at C7 must be axial. The regioselectivity of the E2 reaction is therefore highly dependent on the available anti-periplanar C-H bonds in the reactive conformation of the substrate. libretexts.orgsaskoer.ca

The E1 pathway, which proceeds through the same carbocation intermediate as the SN1 reaction, does not have the same strict stereochemical requirement. It generally favors the formation of the most stable alkene (Zaitsev product), spiro[2.5]oct-5-ene. youtube.com

Base-Mediated Elimination Strategies

The choice of base is a critical factor in determining the outcome of the elimination reaction. youtube.com

Base TypeExampleExpected Major ProductRationale
Non-bulky, strong base Sodium ethoxide (NaOEt), Sodium hydroxide (B78521) (NaOH)Spiro[2.5]oct-5-eneThese bases are small enough to abstract a proton from the more sterically hindered C5 position, leading to the thermodynamically more stable Zaitsev product. youtube.com
Bulky, strong base Potassium tert-butoxide (KOtBu)Spiro[2.5]oct-6-eneSterically hindered bases preferentially attack the less sterically hindered protons at C7, leading to the kinetically controlled, less substituted Hofmann product. youtube.com

This control over regioselectivity allows for the selective synthesis of different unsaturated spirocyclic scaffolds from the same starting material.

Organometallic Cross-Coupling Reactions Utilizing the Bromine Atom

The carbon-bromine bond in this compound can be utilized in organometallic cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis and typically employ a transition metal catalyst, most commonly palladium. wikipedia.orgrsc.org

A plausible pathway for using this compound in cross-coupling involves the initial formation of an organometallic reagent. For instance, the compound can react with magnesium metal to form the corresponding Grignard reagent, 6-(magnesiobromo)spiro[2.5]octane. youtube.com This organometallic intermediate can then be used in coupling reactions.

Common cross-coupling reactions applicable to this compound include:

Kumada Coupling: The Grignard reagent derived from this compound could be coupled with an aryl or vinyl halide in the presence of a palladium or nickel catalyst. wikipedia.org

Suzuki Coupling: this compound itself could act as the electrophilic partner, reacting with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This is one of the most versatile and widely used cross-coupling methods.

Stille Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organostannane reagent.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: The organometallic partner (e.g., from the organoboron or organotin reagent) transfers its organic group to the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. nih.gov

These reactions would allow for the introduction of a wide variety of substituents (aryl, vinyl, alkyl, etc.) at the C6 position of the spiro[2.5]octane skeleton, providing access to a diverse range of complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling and Variants

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. mdpi.comtaylorfrancis.com It typically involves the reaction of an organoboron compound with an organic halide or triflate. mdpi.comnih.gov For a substrate like this compound, this reaction offers a direct method to introduce aryl, heteroaryl, or vinyl substituents at the spiro-center.

The catalytic cycle, as it applies to an alkyl bromide, generally proceeds through three key steps mdpi.com:

Oxidative Addition: A low-valent Palladium(0) complex reacts with this compound to form a Palladium(II) intermediate. The use of specialized, bulky electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, is often crucial for facilitating the oxidative addition of less reactive C(sp³)–Br bonds. nih.gov

Transmetalation: The organoboron species (e.g., a boronic acid or a boronate ester) reacts with the Palladium(II) complex in the presence of a base. The base activates the boronic acid, forming a borate (B1201080) complex, which then transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product, 6-substituted-spiro[2.5]octane, and regenerate the active Palladium(0) catalyst. mdpi.com

Research on the coupling of demanding substrates, such as unprotected nitrogen-rich heterocycles or sterically hindered partners, has led to the development of highly active catalyst systems that are applicable to challenging substrates like spirocyclic halides. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

Parameter Typical Conditions Purpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium Precursor
Ligand SPhos, XPhos, RuPhos Stabilizes Pd(0) and facilitates oxidative addition
Boron Reagent Ar-B(OH)₂, HetAr-BF₃K Source of the new carbon substituent
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Activates the boron reagent for transmetalation
Solvent Toluene, Dioxane, THF/H₂O Solubilizes reactants and facilitates the reaction
Temperature 60-110 °C Provides energy to overcome activation barriers

Scope and Limitations of Cross-Coupling with Spiro[2.5]octane Scaffolds

The application of cross-coupling reactions to scaffolds like this compound presents specific challenges and limitations.

Scope:

Variety of Coupling Partners: A wide array of aryl and heteroaryl boronic acids and esters can be used, allowing for the synthesis of a diverse library of 6-substituted spiro[2.5]octanes. nih.gov This modularity is a significant advantage of the Suzuki-Miyaura reaction. nih.gov

Functional Group Tolerance: Modern palladium catalysts exhibit high functional group tolerance, allowing the reaction to proceed in the presence of esters, nitriles, and other sensitive moieties on the coupling partner. mdpi.com

Limitations:

Steric Hindrance: The spiro[2.5]octane framework is sterically demanding. The palladium complex must approach the C-Br bond, which is flanked by the cyclohexane and cyclopropane rings. This steric bulk can significantly slow down the rate of oxidative addition, often requiring higher catalyst loadings, more active (and expensive) ligands, or elevated temperatures. nih.gov

Competing β-Hydride Elimination: For alkyl halides, β-hydride elimination is a common side reaction. In the case of the organopalladium(II) intermediate formed from this compound, if a hydrogen atom is present on a carbon adjacent to the palladium-bearing carbon, the complex can eliminate to form an alkene (spiro[2.5]oct-5-ene) and a palladium-hydride species. The use of ligands that promote rapid reductive elimination over β-hydride elimination is critical to obtaining high yields of the desired coupled product.

Substrate Stability: While organotrifluoroborate salts show enhanced stability compared to boronic acids, some boronic acids, particularly certain heteroaryl derivatives, are prone to protodeboronation under the reaction conditions, which reduces the efficiency of the coupling. nih.govnih.gov

Ring-Opening and Rearrangement Reactions of the Cyclopropane Moiety

The inherent strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening and rearrangement reactions under thermal, acidic, or radical conditions. lnu.edu.cn

Acid-Catalyzed Cyclopropane Ring Opening

In the presence of Lewis or Brønsted acids, donor-acceptor (D-A) cyclopropanes readily undergo ring-opening. uni-regensburg.dersc.org While this compound is not a classic D-A cyclopropane, the electron-withdrawing nature of the bromine atom can polarize the adjacent C-C bonds of the cyclopropane ring, making it susceptible to acid-catalyzed cleavage. vulcanchem.com

The proposed mechanism involves the coordination of a Lewis acid (e.g., Yb(OTf)₃, Ga(OTf)₃) or protonation, which enhances the electrophilicity of the system. uni-regensburg.de This is followed by cleavage of one of the internal cyclopropane bonds to generate a stabilized carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the reaction medium. The regioselectivity of the ring-opening is dependent on the substitution pattern and the stability of the resulting carbocation.

Thermally Induced Rearrangements and Skeletal Transformations

Spirocyclic systems containing strained rings can undergo skeletal transformations upon heating. While specific studies on the thermal rearrangement of this compound are not extensively detailed, general principles suggest plausible pathways. Thermal decomposition is reported to begin at approximately 150°C. vulcanchem.com

One potential pathway could involve the initial elimination of hydrogen bromide to form an alkene, such as spiro[2.5]oct-5-ene or a methylenespiro[2.5]octane. If a vinylcyclopropane (B126155) moiety is formed, it could then undergo a thermally allowed vinylcyclopropane-cyclopentene rearrangement, leading to a bicyclic system. Alternatively, homolytic cleavage of the C-Br bond at high temperatures could initiate radical-mediated pathways.

Radical-Mediated Ring Transformations

The generation of a radical at the C6 position can lead to transformations involving the cyclopropane ring. The cyclopropylcarbinyl radical is known to undergo extremely rapid ring-opening to form the corresponding homoallylic radical.

If a radical is generated at C6 of the spiro[2.5]octane system (e.g., via reaction with a radical initiator like AIBN and a hydrogen atom donor like tributyltin hydride), it would exist in equilibrium with its ring-opened form. This process would involve the cleavage of one of the adjacent C-C bonds of the cyclopropane ring, resulting in a more stable cycloheptenyl radical. Subsequent trapping of this radical species would lead to functionalized cycloheptene (B1346976) derivatives. Such radical-mediated ring-opening reactions are a powerful tool for transforming strained rings into larger, more complex carbocyclic frameworks.

Functional Group Interconversions Beyond Substitution

The bromine atom in this compound serves as a versatile handle for a variety of functional group interconversions (FGIs) beyond simple nucleophilic substitution. vanderbilt.edumasterorganicchemistry.com These transformations allow the spiro[2.5]octane core to be converted into a range of other useful structures.

Key transformations include:

Elimination Reactions: Treatment with a strong, non-nucleophilic base (e.g., DBU, t-BuOK) can induce E2 elimination of HBr to form spiro[2.5]oct-5-ene, a useful olefinic building block.

Formation of Organometallic Reagents: The C-Br bond can be converted into a C-metal bond. Reaction with magnesium metal yields the corresponding Grignard reagent (6-(bromomagnesium)spiro[2.5]octane), while reaction with an organolithium reagent like n-butyllithium can form the organolithium species via lithium-halogen exchange. These powerful nucleophiles can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to install new functional groups.

Reductive Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom using various reducing agents, such as tributyltin hydride (Barton-McCombie type reaction conditions) or catalytic hydrogenation, to yield the parent spiro[2.5]octane.

Table 2: Selected Functional Group Interconversions for this compound

Starting Material Reagents Product Transformation Type
This compound DBU Spiro[2.5]oct-5-ene Elimination
This compound Mg, THF 6-(Bromomagnesium)spiro[2.5]octane Grignard Formation
This compound 1. Mg, THF; 2. CO₂; 3. H₃O⁺ Spiro[2.5]octane-6-carboxylic acid Carboxylation
This compound Bu₃SnH, AIBN Spiro[2.5]octane Reductive Dehalogenation

Reduction of Bromine to Hydrogen

The conversion of the carbon-bromine bond to a carbon-hydrogen bond, a debromination reaction, is a fundamental transformation. While direct studies on this compound are not extensively detailed in the provided results, general principles of halodecarboxylation suggest that such a reduction is a feasible and expected reaction. acs.org This type of transformation is typically achieved using various reducing agents. For instance, catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide, in the presence of hydrogen gas is a common method for the reduction of alkyl halides. nih.gov Another approach involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the reactivity of these reagents would need to be controlled to avoid potential side reactions with the spirocyclic structure. Radical-based reductions, for example, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), are also effective for dehalogenation. The product of this reaction would be spiro[2.5]octane. nih.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom in this compound facilitates the formation of highly reactive and synthetically valuable organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 6-(magnesiobromo)spiro[2.5]octane. wikipedia.orgsigmaaldrich.com Grignard reagents are powerful nucleophiles and strong bases, widely used for creating new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com For example, their reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. sigmaaldrich.com The formation of Grignard reagents can be initiated by activating the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane. wikipedia.org

Organolithium Reagents: Alternatively, treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, or with lithium metal can generate the corresponding organolithium species, 6-lithiospiro[2.5]octane. sigmaaldrich.com Organolithium reagents are generally more reactive than their Grignard counterparts and are also potent nucleophiles and bases. sigmaaldrich.com These reagents are crucial in modern organic synthesis for a variety of transformations, including nucleophilic additions and substitutions. sigmaaldrich.com

The generation of these organometallic intermediates from this compound opens up a wide array of subsequent chemical transformations, making it a valuable precursor in synthetic chemistry.

Stereoselective Reactions and Asymmetric Synthesis Involving this compound

The unique three-dimensional structure of this compound, featuring a spiro-fused cyclopropane and cyclohexane ring, can significantly influence the stereochemical outcome of its reactions.

Diastereoselective Transformations Guided by Spiro Stereochemistry

The rigid and sterically demanding spirocyclic framework of this compound can direct the approach of reagents, leading to diastereoselective reactions. While specific examples detailing diastereoselective transformations starting directly from this compound are not prevalent in the provided search results, the principle of substrate-controlled stereoselectivity is well-established in similar systems. For instance, the stereochemistry of related spirocyclic compounds has been shown to guide the outcome of reactions. ambeed.com In reactions involving the organometallic derivatives of this compound, the spirocyclic moiety would act as a chiral auxiliary, influencing the facial selectivity of additions to prochiral electrophiles. The approach of the electrophile would likely be favored from the less sterically hindered face of the molecule, resulting in the preferential formation of one diastereomer over the other.

Enantioselective Derivatization Strategies

While this compound itself is achiral, its reactions can be rendered enantioselective through the use of chiral catalysts or reagents. This is a cornerstone of modern asymmetric synthesis, which aims to produce enantiomerically pure compounds. nih.gov

One potential strategy involves the use of chiral ligands in metal-catalyzed cross-coupling reactions of the Grignard or organolithium reagents derived from this compound. Chiral phosphine ligands, for example, are commonly employed in palladium-catalyzed cross-coupling reactions to induce enantioselectivity.

Another approach is the use of chiral auxiliaries. beilstein-journals.org For instance, the organolithium derivative of this compound could be reacted with a chiral electrophile, or the Grignard reagent could be coupled with a substrate bearing a chiral auxiliary. Subsequent removal of the auxiliary would yield an enantioenriched product containing the spiro[2.5]octane framework.

Furthermore, recent advances in asymmetric catalysis, such as the use of chiral halonium salts, have shown promise in controlling the stereochemistry of reactions involving halogenated compounds. beilstein-journals.org Such methodologies could potentially be adapted for enantioselective transformations of this compound or its derivatives. The development of such strategies is crucial for the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects. nih.gov

Advanced Applications of 6 Bromospiro 2.5 Octane As a Synthetic Building Block

Role in the Construction of Complex Molecular Architectures

The rigid spiro[2.5]octane scaffold is an attractive motif for creating intricate and sterically demanding molecular structures. Its three-dimensional nature is a desirable trait in fields such as medicinal chemistry and materials science, where molecular shape plays a critical role in function.

6-Bromospiro[2.5]octane and its derivatives serve as key intermediates in the synthesis of more complex polycyclic and fused-ring systems. The bromo-substituent is particularly amenable to transition-metal-catalyzed cross-coupling and cyclization reactions, providing a powerful strategy for carbon-carbon bond formation.

Palladium-catalyzed intramolecular cyclization reactions are a prominent example. In these processes, the bromo-group can react with another functional group within the same molecule to forge a new ring. For instance, a suitably functionalized derivative of this compound can undergo a Heck reaction or other similar cyclizations to generate fused or bridged polycyclic structures. ethz.chchemrxiv.org The synthesis of various polycyclic aromatic compounds often relies on building blocks that can undergo controlled cyclization, a role for which bromo-spiroalkanes are well-suited. d-nb.inforesearchgate.net Such strategies have been successfully applied to generate complex skeletons like indole-fused bicyclo[3.2.1]octanes and functionalized hydrodibenzofurans from related precursors. nih.govdicp.ac.cn

Table 1: Representative Palladium-Catalyzed Cyclization for Polycycle Synthesis

FeatureDescription
Reaction Type Intramolecular Heck/Carbonylative Cyclization
Starting Material Motif A derivative of this compound containing an alkene or alkyne.
Catalyst System Typically a Palladium(0) or Palladium(II) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine (B1218219) ligand. nih.gov
Base An inorganic or organic base (e.g., K₂CO₃, Et₃N) is often required. nih.gov
Key Transformation Formation of a new carbon-carbon bond, leading to a fused or bridged ring system attached to the spiro[2.5]octane core.
Significance Provides a direct route to complex, three-dimensional polycyclic molecules from a relatively simple spirocyclic precursor. dicp.ac.cnnih.gov

The this compound molecule is inherently chiral. The carbon atom to which the bromine is attached (C-6) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a bromine atom, and two distinct carbon pathways within the cyclohexane (B81311) ring. Consequently, this compound can exist as a pair of enantiomers.

This chirality makes the spiro[2.5]octane framework a valuable scaffold in asymmetric synthesis. Chiral spirocyclic compounds can be used as building blocks to transfer stereochemical information to a new molecule, controlling the three-dimensional arrangement of the final product. Research has demonstrated the stereoselective synthesis of chiral spiro[2.5]octanones from chiral precursors. researchgate.net For example, the methylenation of chiral 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide occurs stereoselectively, yielding chiral spiro[2.5]octanones where the configuration of the existing chiral centers directs the formation of the new spiro-fused cyclopropane (B1198618) ring. researchgate.net This highlights the potential of using enantiomerically pure spiro[2.5]octane derivatives to construct complex chiral molecules.

Table 2: Stereoselective Synthesis of a Chiral Spiro[2.5]octanone

FeatureDescription
Reaction Stereoselective Methylenation
Starting Material (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones. researchgate.net
Reagent Dimethylsulfoxonium methylide. researchgate.net
Product 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones. researchgate.net
Stereochemical Outcome The reaction proceeds with high stereoselectivity, with the existing chiral centers in the cyclohexanone (B45756) ring controlling the facial selectivity of the cyclopropanation. researchgate.net
Significance Demonstrates that the spiro[2.5]octane framework can be synthesized with high stereochemical control, making its derivatives promising chiral building blocks.

Spiro[2.5]octane Derivatives in Materials Science

The rigid and non-planar geometry of the spiro[2.5]octane core is a highly desirable feature in materials science, where it can be used to control the macroscopic properties of organic materials by influencing their molecular packing and electronic characteristics.

Spiro-fused compounds are extensively used in the design of materials for organic light-emitting diodes (OLEDs). cambridgescholars.comresearchgate.net The quintessential feature of a spiro-center is that it joins two molecular planes at a single point with a tetrahedral (sp³-hybridized) carbon, enforcing a rigid, orthogonal geometry. researchgate.net This structure provides several key advantages in optoelectronic materials:

High Thermal Stability: The rigid framework increases the glass transition temperature (Tg) of the material, enhancing the longevity and stability of the device.

Prevention of Aggregation: The bulky, three-dimensional shape disrupts intermolecular π-π stacking, which can otherwise lead to fluorescence quenching and poor film morphology.

Electronic Decoupling: The sp³-hybridized spiro-carbon breaks the electronic conjugation between the two halves of the molecule. This allows for the independent tuning of charge-transporting properties and helps in designing host materials for phosphorescent OLEDs (PHOLEDs) with high triplet energies. researchgate.netrsc.org

While the most famous examples, such as 9,9'-spirobifluorene (SBF), involve aromatic rings, the spiro[2.5]octane unit can serve as a non-conjugated, rigid core to which electronically active groups can be attached, making it a viable building block for novel host materials or charge-transporting layers.

Table 3: Role of Spiro Scaffolds in OLED Materials

Spiro Compound TypeFunction in OLEDsKey Properties Conferred by Spiro Core
Spirobifluorene (SBF) DerivativesHost materials, Hole-transporting materials (HTMs), Electron-transporting materials (ETMs). researchgate.netHigh triplet energy, high thermal stability, good morphological stability, prevention of aggregation. rsc.org
Spiro-acridine-fluorene HybridsUniversal host materials for red, green, and blue (RGB) PHOLEDs. rsc.orgRigidified skeleton, good hole-transport capability, high triplet energy. rsc.org
Spiro[fluorene-9,9'-xanthene] (SFX) DerivativesElectron-acceptors for exciplex-based Thermally Activated Delayed Fluorescence (TADF) systems. sioc-journal.cnOrthogonal structure separates HOMO and LUMO, facilitating small singlet-triplet energy splitting (ΔE_ST). researchgate.netsioc-journal.cn

The spiro[2.5]octane unit can be incorporated into polymer chains to create materials with unique physical properties. The 6-bromo functionality on the scaffold acts as a versatile synthetic handle for polymerization. It can be transformed into a variety of polymerizable groups through standard organic reactions. For example, it can be converted into a styrenic, acrylic, or vinylic monomer, or into a diol or diamine for use in step-growth polymerization.

The inclusion of the rigid, bulky spiro[2.5]octane scaffold into a polymer backbone is expected to:

Increase Glass Transition Temperature (Tg): The restricted bond rotation within the spiro unit would stiffen the polymer chain, leading to materials that maintain their structural integrity at higher temperatures.

Enhance Thermal Stability: The inherent stability of the cycloalkane rings contributes to a higher decomposition temperature.

Modify Solubility: The non-polar, three-dimensional nature of the spiro group can alter the solubility of the polymer in organic solvents.

These properties make spiro[2.5]octane-containing polymers candidates for applications as high-performance plastics, membrane materials, or polymer-based dielectrics.

Table 4: Potential Functionalization of this compound for Polymer Synthesis

Target Functional GroupPotential ReactionPolymerization Method
Styrenyl Group Stille or Suzuki coupling with vinyl stannane (B1208499) or vinyl boronic acid.Free-radical or controlled radical polymerization (e.g., ATRP, RAFT).
Acrylate/Methacrylate Group Conversion of the bromo-group to an alcohol, followed by esterification with acryloyl or methacryloyl chloride.Free-radical or controlled radical polymerization.
Diol Conversion of the bromo-group to an alcohol, plus introduction of a second hydroxyl group elsewhere on the scaffold.Step-growth polymerization with diacids or diisocyanates to form polyesters or polyurethanes.
Alkene Elimination reaction (dehydrobromination).Ring-opening metathesis polymerization (ROMP) if part of a strained ring system.

Development of Mechanistic Probes for Reaction Studies

The spiro[2.5]octane skeleton, containing a strained cyclopropane ring, is an excellent tool for elucidating the mechanisms of chemical reactions, particularly those involving radical or cationic intermediates. nih.gov The cyclopropylcarbinyl radical is known to undergo a very rapid ring-opening rearrangement. This behavior allows spiro[2.5]octane to function as a "mechanistic clock."

When a reaction is performed on spiro[2.5]octane, the structure of the products can provide definitive evidence for the nature of the intermediates involved. nih.gov

No Rearrangement: If the reaction yields only spiro[2.5]octane-based products (e.g., 6-hydroxyspiro[2.5]octane), it implies that if a radical was formed, it was trapped by a reagent faster than it could rearrange. This points to either a very short-lived radical intermediate or a concerted (non-intermediate) mechanism.

Rearrangement: If products with a rearranged carbon skeleton are observed, such as bicyclo[4.2.0]octan-1-ol, it provides unambiguous evidence for the formation of an intermediate with a lifetime long enough to undergo ring-opening. nih.gov This is a hallmark of a stepwise mechanism involving either a cyclopropylcarbinyl radical or, more definitively, a cationic intermediate which facilitates the rearrangement.

Studies on the oxidation of spiro[2.5]octane with various agents have used this principle to distinguish between different mechanistic pathways. nih.gov For example, oxidation with dioxiranes under certain conditions can lead to the rearranged product, bicyclo[4.2.0]octan-1-ol, providing clear evidence for the involvement of a cationic intermediate via an electron transfer (ET) pathway. nih.gov The rate of ring-opening for the cyclopropylcarbinyl radical derived from spiro[2.5]octane is known to be approximately 5 x 10⁷ s⁻¹, providing a benchmark against which other reaction rates can be measured. nih.gov

Table 5: Spiro[2.5]octane as a Mechanistic Probe in C-H Oxidation

SubstrateOxidant/Catalyst SystemObserved ProductsMechanistic InterpretationReference
Spiro[2.5]octaneDioxiranes (e.g., TFDO)Spiro[2.5]octan-6-ol (major) and Bicyclo[4.2.0]octan-1-ol (minor, rearranged)The formation of the rearranged product provides unambiguous evidence for the involvement of a cationic intermediate through an electron transfer (ET) pathway. nih.gov
Spiro[2.5]octaneCytochrome P450 EnzymesExclusively unrearranged productsIndicates a very rapid radical capture or recombination step, faster than the rate of radical ring-opening (k_r ≈ 5 x 10⁷ s⁻¹). nih.gov
6-tert-butylspiro[2.5]octaneMn-oxo species in fluorinated alcoholPredominantly cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol (rearranged)The solvent and catalyst electronics promote the formation of a cationic intermediate, leading almost exclusively to the rearranged product. nih.gov

Fine Chemical Synthesis and Speciality Materials (non-pharmaceutical, non-biological)

The unique structural architecture of this compound, featuring a strained cyclopropane ring fused to a cyclohexane ring with a strategically positioned bromine atom, presents intriguing possibilities for its application as a versatile building block in the synthesis of non-pharmaceutical fine chemicals and specialty materials. While specific, large-scale industrial applications are not extensively documented in publicly available literature, the inherent reactivity of this molecule allows for its theoretical and demonstrated use in the creation of novel organic materials and complex molecular frameworks.

The reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond and the spirocyclic system. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and is amenable to the formation of organometallic reagents. The spiro-fused cyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to a variety of functionalized cyclohexyl derivatives. These characteristics make it a valuable precursor for creating molecules with tailored properties for materials science applications.

One area of potential application is in the synthesis of organic functional materials, such as liquid crystals and specialized polymers. The rigid and three-dimensional nature of the spiro[2.5]octane core can be exploited to introduce specific spatial arrangements in a molecule, a critical factor in the design of liquid crystalline materials. By replacing the bromine atom with mesogenic (liquid crystal-forming) groups through cross-coupling reactions, it is conceivable to synthesize novel liquid crystals with unique phase behaviors.

In the realm of polymer chemistry, this compound can serve as a monomer or a cross-linking agent. The bromine functionality allows for its incorporation into polymer chains via substitution reactions. For instance, it could be used to introduce the spirocyclic motif into polymer backbones, potentially enhancing thermal stability, and altering solubility and mechanical properties.

Furthermore, the ability to transform the bromo-substituent into other functional groups opens up a wide array of synthetic possibilities for producing fine chemicals. Organic bromides are crucial intermediates in numerous organic transformations. acs.org For example, conversion of the bromide to an organolithium or Grignard reagent would allow for the introduction of the spiro[2.5]octyl group into a wide range of organic molecules through reactions with electrophiles. Such transformations are fundamental in the synthesis of complex molecules that may find use as fragrances, specialized solvents, or precursors to agrochemicals. While specific examples for this compound are not prominent, the general utility of bromo-organic compounds in synthesis is well-established. nih.gov

The following table outlines potential, synthetically plausible (though not exhaustively documented for this specific compound) transformations of this compound and the resulting class of compounds that could be valuable in fine chemical and specialty material synthesis.

Starting MaterialReagent/Reaction ConditionProduct ClassPotential Application Area
This compoundMagnesium (Mg), THFGrignard ReagentIntermediate for complex organic synthesis
This compoundn-Butyllithium (n-BuLi)Organolithium ReagentIntermediate for fine chemical synthesis
This compoundR-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), BaseSubstituted Spiro[2.5]octanesSynthesis of liquid crystals, functional polymers
This compoundSodium Azide (NaN₃)6-Azidospiro[2.5]octanePrecursor for nitrogen-containing heterocycles
This compoundSodium Cyanide (NaCN)6-Cyanospiro[2.5]octaneIntermediate for carboxylic acids, amines, and amides
This compoundPotassium PhthalimideN-(Spiro[2.5]oct-6-yl)phthalimidePrecursor for primary amines

Conclusion and Future Research Perspectives

Summary of Key Contributions to the Understanding of 6-Bromospiro[2.5]octane Chemistry

To date, dedicated research on this compound is sparse. Its primary contribution to the field is as a structural motif, appearing in chemical supplier catalogs and occasionally as a building block in broader synthetic studies, such as those involving palladium-catalyzed cyclization reactions. ethz.ch The true value of this compound lies not in its documented history, but in its potential as a versatile intermediate. The presence of a bromine atom on the six-membered ring, adjacent to a spiro-fused cyclopropane (B1198618), offers a rich playground for chemical transformations. nih.gov Its existence points towards the accessibility of functionalized spiro[2.5]octane systems, which are of growing interest.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge concerning this compound is the significant lack of fundamental research. A multitude of unexplored avenues await investigation:

Stereochemistry and Conformational Analysis: The stereochemistry of spiro compounds can be complex. quora.com A detailed investigation into the possible stereoisomers of this compound and their conformational preferences is a critical starting point.

Reactivity Profile: A systematic study of its reactivity is needed. This includes exploring nucleophilic substitution and elimination reactions at the bromine-bearing carbon, as well as reactions that leverage the strain of the adjacent cyclopropane ring.

Biological Screening: The rigid spirocyclic scaffold is a privileged motif in drug discovery. tandfonline.commdpi.com Screening this compound and its derivatives for biological activity could uncover new therapeutic leads.

Efficient and Stereoselective Synthesis: Developing robust and scalable methods for the synthesis of this compound, particularly with stereochemical control, remains a key challenge. cambridgescholars.com

Outlook for Novel Synthetic Methodologies and Reactivity Patterns

Future research should focus on developing efficient and innovative ways to synthesize this compound and its analogs. Several modern synthetic strategies could be employed.

Table 1: Potential Synthetic Methodologies for this compound

Synthetic StrategyDescriptionPotential Advantages
Halodecarboxylation The Hunsdiecker–Borodin reaction or its modern variants could be applied to Spiro[2.5]octane-6-carboxylic acid to install the bromine atom. acs.org This involves the conversion of a carboxylic acid to an organic halide.Direct conversion from a readily accessible carboxylic acid precursor.
Domino Reactions Multi-component domino reactions could offer a rapid and efficient route to construct the functionalized spirocyclic core in a single pot.High atom economy and reduced purification steps. smolecule.com
Ring-Closing Metathesis (RCM) RCM is a powerful tool for the formation of cyclic structures and could be adapted for the synthesis of the spiro[2.5]octane skeleton.Versatility and functional group tolerance.
Asymmetric Catalysis The use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of this compound. acs.orgresearchgate.netAccess to enantiopure compounds for biological and materials applications.

The reactivity of this compound is anticipated to be rich and varied. The bromine atom serves as a handle for a wide range of transformations, including cross-coupling reactions, substitutions, and eliminations, providing access to a diverse library of derivatives. nih.gov The interaction between the functionalities on the six-membered ring and the strained cyclopropane ring may lead to unique reactivity and skeletal rearrangements not observed in simpler bromo-cyclohexanes.

Potential for Further Theoretical and Computational Insights

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate this compound. neuroquantology.com Computational studies can provide deep insights where experimental data is lacking.

Future theoretical work could focus on:

Structural and Conformational Analysis: Predicting the stable conformations of different stereoisomers and the energy barriers between them. atlantis-press.com

Spectroscopic Prediction: Calculating NMR and IR spectra to aid in the characterization of synthesized compounds.

Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand reactivity and predict the stereochemical outcomes of reactions.

Electronic Property Calculation: Determining properties such as molecular orbital energies and charge distribution to understand its potential role in electronic materials.

Broader Impact on Organic Synthesis and Materials Design

The exploration of this compound chemistry has the potential to make a significant impact on several scientific fields.

Organic Synthesis: As a functionalized building block, it can serve as a starting point for the synthesis of more complex natural products and other biologically active molecules. Its rigid three-dimensional structure can be used to control the spatial arrangement of functional groups in a target molecule. tandfonline.com

Medicinal Chemistry: Spirocycles are increasingly sought after in drug design to improve properties like solubility and metabolic stability while exploring three-dimensional chemical space. tandfonline.commdpi.com Derivatives of this compound could be valuable additions to screening libraries for new drug candidates.

Materials Science: The spiro-linkage is known to enhance the morphological stability of materials for optoelectronic applications. acs.org While a simple bromo-derivative may not have direct applications, it serves as a precursor to more complex, functionalized spiro compounds that could be incorporated into novel polymers or organic electronic materials.

Q & A

Q. Methodological Considerations :

  • Purity control : Use HPLC or GC-MS to monitor intermediates, as spiro compounds often form stereoisomers during synthesis .
  • Yield optimization : Kinetic studies (e.g., time-resolved NMR) can identify bottlenecks, such as incomplete bromination due to steric effects .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?

Advanced Research Focus
Conflicting spectral data often arise from:

  • Solvent effects : Chemical shifts in NMR vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). For example, the bromine atom’s deshielding effect may shift proton signals by 0.1–0.3 ppm .
  • Conformational dynamics : The spiro structure’s rigidity can lead to split signals in slow-exchange regimes. Variable-temperature NMR (e.g., −40°C to 25°C) helps identify dynamic processes .

Q. Resolution Strategies :

  • Cross-validation : Compare experimental data with computational predictions (DFT-based NMR simulations) .
  • Crystallographic confirmation : Single-crystal X-ray diffraction provides unambiguous structural evidence, addressing ambiguities in peak assignments .

What experimental design principles are critical for studying the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
Designing cross-coupling experiments (e.g., Suzuki-Miyaura) requires:

  • Catalyst screening : Test palladium complexes (Pd(PPh₃)₄, Pd(OAc)₂) with ligands (XPhos, SPhos) to optimize sp³-hybridized carbon reactivity .
  • Substrate scope analysis : Vary aryl/heteroaryl boronic acids to assess steric and electronic effects on coupling efficiency.

Q. Data Contradiction Analysis :

  • Byproduct identification : Use high-resolution MS/MS to detect intermediates (e.g., β-hydride elimination products) that reduce yields .
  • Kinetic isotope effects : Deuterated analogs clarify mechanistic pathways (e.g., oxidative addition vs. transmetallation rate-limiting steps) .

What statistical methods are recommended for analyzing variability in reaction yields during scale-up synthesis?

Advanced Research Focus
Yield variations in scaled-up reactions may stem from:

  • Heat transfer inefficiencies : Use response surface methodology (RSM) to model temperature gradients and stirring rates .
  • Impurity thresholds : Apply ANOVA to compare batch purity (HPLC data) and identify critical process parameters (e.g., cooling rate during crystallization) .

Q. Methodological Framework :

  • Design of Experiments (DoE) : Taguchi arrays or factorial designs isolate variables (e.g., reagent stoichiometry, solvent volume) affecting reproducibility .

Which computational methods are most effective for elucidating the reaction mechanisms of this compound in radical-mediated processes?

Q. Advanced Research Focus

  • DFT calculations : Map potential energy surfaces to identify transition states in bromine radical addition pathways. Compare activation energies for competing pathways (e.g., 1,2- vs. 1,3-hydrogen shifts) .
  • Molecular dynamics (MD) : Simulate solvent effects on radical stability in nonpolar vs. polar environments .

Q. Validation :

  • Isotopic labeling : Use deuterated or ¹³C-labeled analogs to trace mechanistic steps experimentally, corroborating computational results .

How should researchers address challenges in characterizing the stereochemistry of this compound derivatives?

Q. Basic Research Focus

  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • NOE experiments : 2D NOESY NMR detects spatial proximities between protons in rigid spiro systems, confirming stereochemical assignments .

Q. Advanced Considerations :

  • Crystallographic twinning : Address ambiguities in X-ray data by refining structures against multiple twin domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.